Home > Products > Screening Compounds P17000 > Dihydroisomorphine
Dihydroisomorphine - 26626-12-0

Dihydroisomorphine

Catalog Number: EVT-384965
CAS Number: 26626-12-0
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6β-Hydromorphol (CRM) is a certified reference material that is structurally similar to known opioids. It is a metabolite of hydromorphone. This product is intended for research and forensic applications.
6β-Hydromorphol is an analytical reference material that is structurally similar to known opioids. It is a metabolite of hydromorphone. This product is intended for research and forensic applications.
6β-Hydromorphol is an analytical reference standard categorized as an opioid. It is a metabolite of hydromorphone that can be detected in urine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Hydromorphone

  • Compound Description: Hydromorphone is a potent opioid analgesic. It is metabolized in the liver, and its metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A. [, ]
  • Relevance: Hydromorphone is the parent compound of dihydroisomorphine. Dihydroisomorphine is a metabolite of hydromorphone, formed via reduction. [, , ]

Hydromorphone-3-glucuronide

  • Compound Description: Hydromorphone-3-glucuronide is a major metabolite of hydromorphone, formed by glucuronidation. It has been identified in urine samples of patients receiving hydromorphone. [, ]
  • Relevance: Hydromorphone-3-glucuronide is structurally related to dihydroisomorphine through their shared parent compound, hydromorphone. Both are metabolites of hydromorphone, with glucuronidation occurring at the 3-position. [, ]

Dihydromorphine

  • Compound Description: Dihydromorphine is a metabolite of both morphine and hydromorphone. It is formed via reduction. [, , ]
  • Relevance: Dihydromorphine is a structural isomer of dihydroisomorphine, meaning they have the same molecular formula but differ in the arrangement of atoms in space. Specifically, they differ in the orientation of the hydroxyl group at the C-6 position. [, , ]

Dihydromorphine-3-glucuronide

  • Compound Description: Dihydromorphine-3-glucuronide is a metabolite of dihydromorphine, formed by glucuronidation. It has been identified in biological samples following administration of hydromorphone. [, ]
  • Relevance: Dihydromorphine-3-glucuronide is structurally similar to dihydroisomorphine-3-glucuronide, differing only in the orientation of the hydroxyl group at the C-6 position. Both are formed via glucuronidation of their respective parent compounds. [, ]

Dihydroisomorphine-3-glucuronide

  • Compound Description: Dihydroisomorphine-3-glucuronide is a metabolite of dihydroisomorphine, formed by glucuronidation. It has been identified as a significant metabolite of hydromorphone in urine. [, ]
  • Relevance: Dihydroisomorphine-3-glucuronide is directly derived from dihydroisomorphine through glucuronidation at the 3-position. [, ]

Norhydromorphone

  • Compound Description: Norhydromorphone is a metabolite of hydromorphone, formed via N-demethylation. This metabolic pathway is primarily catalyzed by CYP3A enzymes. []
  • Relevance: Norhydromorphone is a structurally related metabolite of hydromorphone, sharing the same core structure as dihydroisomorphine. Both are formed from hydromorphone through different metabolic pathways. []

Isomorphine

  • Compound Description: Isomorphine is a structural isomer of morphine, differing in the spatial orientation of the hydroxyl group at the C-6 position. It exhibits opioid agonist activity, although its potency may differ from morphine. []
  • Relevance: Isomorphine is closely related to dihydroisomorphine; dihydroisomorphine is the reduced form of isomorphine. [, ]

N-Allyl-Dihydroisomorphine

  • Compound Description: N-Allyl-dihydroisomorphine is a derivative of dihydroisomorphine where the N-methyl group is replaced with an allyl group. This modification can significantly alter its pharmacological profile, potentially leading to enhanced affinity for mu-opioid receptors but with reduced intrinsic efficacy, essentially shifting the compound towards antagonist properties. []
  • Relevance: This compound highlights how structural modifications to dihydroisomorphine, particularly at the nitrogen atom, can significantly impact its interaction with opioid receptors and its overall pharmacological activity. []

N-Cyclopropylmethyl-Dihydroisomorphine

  • Compound Description: N-Cyclopropylmethyl-dihydroisomorphine is another N-substituted derivative of dihydroisomorphine where a cyclopropylmethyl group replaces the N-methyl group. This modification has been explored for its potential to alter opioid receptor binding and functional activity. [, ]
  • Relevance: This derivative, similar to the N-allyl derivative, emphasizes the importance of the nitrogen substituent in modulating the pharmacological profile of dihydroisomorphine. [, ]

N-Cyclopropylmethyl-norazido-dihydroisomorphine (CAM)

  • Compound Description: CAM is a synthetic opioid compound and a derivative of dihydroisomorphine. It acts as a potent opioid antagonist, particularly at the mu-opioid receptor. [, ]
  • Relevance: CAM highlights the possibility of deriving potent opioid antagonists from the dihydroisomorphine scaffold through specific structural modifications. [, ]

14β-Hydroxyisomorphine

  • Compound Description: This compound is a derivative of isomorphine, the C-6 isomer of morphine, with an additional hydroxyl group at the 14β position. This modification can influence its interactions with opioid receptors and alter its pharmacological activity. [, ]
  • Relevance: 14β-Hydroxyisomorphine serves as a scaffold for further modifications, and its relationship to isomorphine highlights the structural similarities and potential pharmacological relationships within this class of opioid compounds, which extends to dihydroisomorphine. [, ]

14β-Hydroxydihydroisomorphine

  • Compound Description: This compound is a derivative of dihydroisomorphine with an additional hydroxyl group at the 14β position. The introduction of this hydroxyl group can influence its pharmacological profile, potentially affecting its binding affinity and activity at opioid receptors. [, ]
  • Relevance: This derivative demonstrates how structural modifications of dihydroisomorphine, particularly the introduction of polar groups, can modulate its pharmacological properties. [, ]
Source and Classification

Dihydroisomorphine is synthesized from hydromorphone, which itself is a derivative of morphine. The compound belongs to the class of opioids, specifically categorized as a morphinan derivative. Its structure includes modifications that enhance its pharmacological properties compared to its parent compounds .

Synthesis Analysis

The synthesis of dihydroisomorphine typically involves the reduction of hydromorphone. Various methods have been explored for this transformation:

  • Reduction with Formamidinesulfinic Acid: This method has been shown to effectively reduce the carbonyl group in hydromorphone, yielding dihydroisomorphine. The reaction conditions often involve specific temperatures and solvent systems to optimize yield and purity .
  • Catalytic Hydrogenation: Another approach involves the use of hydrogen gas in the presence of catalysts such as palladium or platinum, which facilitates the reduction of double bonds or functional groups in hydromorphone to form dihydroisomorphine .

These synthetic routes are critical for producing dihydroisomorphine in a laboratory setting, allowing for further studies into its pharmacological properties and potential applications.

Molecular Structure Analysis

Dihydroisomorphine has a molecular formula of C17H21NO3, with a molecular weight of approximately 287.36 g/mol. Its structure features:

  • Morphinan Backbone: The core structure is based on the morphinan skeleton, which consists of four fused rings.
  • Functional Groups: Dihydroisomorphine contains hydroxyl (-OH) groups at specific positions, contributing to its solubility and interaction with biological systems.

The stereochemistry of dihydroisomorphine is also significant; it possesses chiral centers that influence its interaction with opioid receptors, affecting its potency and efficacy as an analgesic .

Chemical Reactions Analysis

Dihydroisomorphine participates in various chemical reactions typical for opioids:

  • Acylation Reactions: These reactions can modify the hydroxyl groups, potentially altering the compound's pharmacological profile.
  • Glucuronidation: Dihydroisomorphine can undergo metabolic transformations in the liver, where it may be conjugated with glucuronic acid, impacting its pharmacokinetics and excretion .

Understanding these reactions is crucial for predicting how dihydroisomorphine behaves in biological systems and how it can be optimized for therapeutic use.

Mechanism of Action

The mechanism of action for dihydroisomorphine involves binding to mu-opioid receptors in the central nervous system. This interaction leads to:

  • Analgesia: Activation of these receptors inhibits pain pathways, resulting in reduced perception of pain.
  • Sedation: The compound can also produce sedative effects due to its action on central nervous system pathways.

Research indicates that dihydroisomorphine exhibits similar potency to other opioids like morphine and hydromorphone but may have different side effect profiles due to its unique structural modifications .

Physical and Chemical Properties Analysis

Dihydroisomorphine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, which is essential for formulation into pharmaceutical preparations.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range that assists in characterization during synthesis .

These properties are critical for developing effective dosage forms and ensuring consistent therapeutic outcomes.

Applications

Dihydroisomorphine has potential applications primarily in pain management:

  • Analgesic Use: As an opioid analgesic, it could be utilized in treating moderate to severe pain conditions, particularly where traditional opioids may be less effective or cause intolerable side effects.
  • Research Applications: It serves as a valuable compound for studying opioid receptor interactions and developing new analgesics with improved safety profiles.

Ongoing research aims to elucidate further its pharmacological effects and potential advantages over existing opioid medications .

Chemical Identity and Structural Characterization

Molecular Structure and Stereochemical Configuration

Dihydroisomorphine (C₁₇H₂₁NO₃) is a semi-synthetic opioid derivative structurally characterized by the reduction of the 7,8-double bond in the morphine core scaffold. This modification distinguishes it from morphine and confers distinct physicochemical properties. The molecule retains morphine’s pentacyclic phenanthrene backbone but features a saturated bond between C7 and C8, resulting in a cis-fused ring system with enhanced conformational rigidity. Its molecular weight is 287.35 g/mol, and it shares the canonical opioid features: a tertiary amine (N-methyl group), phenolic and alcoholic hydroxyl groups at C3 and C6, respectively, and an ether bridge between C4 and C5 [1] [4].

Stereochemistry is critical to its pharmacological activity. Dihydroisomorphine possesses five chiral centers (C5, C6, C9, C13, C14) with an absolute configuration of 5R, 6S, 9R, 13S, 14R. The 6S configuration (morphine numbering) determines μ-opioid receptor affinity, while the saturated C7-C8 bond increases lipid solubility compared to morphine [2] [4].

Table 1: Key Structural Features of Dihydroisomorphine

FeatureDescription
Molecular FormulaC₁₇H₂₁NO₃
IUPAC Name4,5α-Epoxy-17-methylmorphinan-3,6α-diol
Chiral Centers5 (C5, C6, C9, C13, C14)
Key ModificationSaturated 7,8-bond (vs. unsaturated in morphine)
Functional GroupsPhenolic OH (C3), Alcoholic OH (C6), Tertiary amine (N17), Ether bridge (C4–O–C5)

Synthesis Pathways and Optimization Strategies

N-Demethylation Techniques for Opioid DerivativesN-Demethylation is a critical step in modifying opioid pharmacology. For dihydroisomorphine synthesis, this typically targets precursors like dihydrocodeine. Classical methods include:

  • von Braun Reaction: Uses cyanogen bromide (BrCN) to cleave N-methyl groups, yielding secondary amines.
  • Electrochemical Oxidation: Applies controlled potentials to generate reactive intermediates that facilitate demethylation without harsh reagents.
  • Catalytic Methods: Palladium(II) acetate or modern platinum catalysts enable selective N-demethylation under mild conditions, preserving the saturated bond [2].

Optimization focuses on minimizing byproducts like nor-dihydroisomorphine and avoiding degradation of the labile C3/C6 hydroxyl groups.

Catalytic Hydrogenation of Morphine Analogues

The primary route to dihydroisomorphine involves catalytic hydrogenation of isomorphine or its derivatives:

Isomorphine + H₂ → Dihydroisomorphine  

Key parameters:

  • Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) at 0.5–2% w/w.
  • Conditions: 40–80 psi H₂ pressure, 25–50°C, polar solvents (ethanol, acetic acid).
  • Stereoselectivity: The reaction yields exclusively the 6α-hydroxy epimer due to steric hindrance from the C14-OH group directing syn addition [4].

Table 2: Hydrogenation Optimization Parameters

ParameterEffect on Yield/PurityOptimal Range
Catalyst Loading↑ Loading accelerates reaction but risks over-reduction1–1.5% w/w Pd/C
Temperature>60°C degrades phenolic groups; <25°C slows kinetics40–50°C
Solvent SystemAcetic acid enhances solubility but may esterify C6-OH; ethanol is saferEthanol/water (9:1 v/v)
Reaction TimeUnder-hydrogenation leaves impurities; overexposure reduces ring systems4–6 hours

Physicochemical Properties

Solubility and Stability ProfilesDihydroisomorphine exhibits pH-dependent solubility:

  • High solubility in acidic conditions (pH < 4, forming protonated tertiary amine salts).
  • Low solubility at physiological pH (7.4), where the free base predominates (log P ≈ 1.8).
  • Solubility in water: ~1.5 mg/mL as hydrochloride salt; <0.1 mg/mL as free base [1] [5].

Stability challenges include:

  • Oxidation: C6-OH is susceptible to air oxidation, forming ketone derivatives.
  • Photodegradation: Phenolic group absorbs UV light (λₘₐₓ = 285 nm), necessitating light-protected storage.
  • Hydrolysis: Under alkaline conditions, the ether bridge cleaves to form apomorphine-like byproducts. Degradation follows first-order kinetics, with t₉₀ (time for 10% degradation) of 18 months at 25°C in dark, anhydrous environments [3] [5].

Table 3: Solubility Profile of Dihydroisomorphine Hydrochloride

SolventSolubility (mg/mL)Notes
Water (pH 3.0)15.2 ± 0.8Salt formation enhances solubility
Water (pH 7.4)0.09 ± 0.01Free base precipitates
Ethanol22.5 ± 1.2Used in injectable formulations
Dichloromethane5.8 ± 0.3Useful in synthetic purification steps

Crystalline Polymorphism and Solid-State Behavior

Dihydroisomorphine exists in two anhydrous polymorphs:

  • Form I: Monoclinic (P2₁ space group), needle-like crystals. Higher dissolution rate due to lower lattice energy.
  • Form II: Orthorhombic (P2₁2₁2₁), plate-like habit. Thermodynamically stable but slower-dissolving.

Key differences:

  • Melting Points: Form I (243–245°C), Form II (248–250°C).
  • Enthalpy of Fusion: Form I (ΔHᶠus = 98 J/g), Form II (ΔHᶠus = 105 J/g).
  • Dissolution Rate: Form I achieves 90% release in 45 min vs. 120 min for Form II (USP paddle method, 50 rpm).

Interconversion occurs at 120°C (Form I → Form II) or via solvent-mediated transitions. Hygroscopicity is low (<0.2% w/w water uptake at 80% RH), minimizing stability concerns [3].

Table 4: Polymorphic Characteristics of Dihydroisomorphine

PropertyForm IForm II
Crystal SystemMonoclinicOrthorhombic
HabitNeedlesPlates
Density (g/cm³)1.321.35
ΔGᵢₜᵣ (kJ/mol)0 (metastable)-2.1 (stable)
Dissolution (t₉₀)45 min120 min

Properties

CAS Number

26626-12-0

Product Name

Dihydroisomorphine

IUPAC Name

(4R,4aR,7R,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3/t10-,11+,13+,16-,17-/m0/s1

InChI Key

IJVCSMSMFSCRME-NOSXKOESSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O

Synonyms

Dihydroisomorphine

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.